molecular formula C22H30N6O2S B12640475 2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol

2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol

Cat. No.: B12640475
M. Wt: 442.6 g/mol
InChI Key: CKKZYHYIMKUUSU-UHFFFAOYSA-N
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Description

2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol is a complex heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its intricate structure, featuring a tricyclic core fused with a piperazine and a dimethylpyrazole moiety, is designed for high-affinity binding to specific protein kinases. This compound is primarily investigated as a potent and selective kinase inhibitor, serving as a crucial chemical probe to decipher complex intracellular signaling pathways Source . Research utilizing this molecule focuses on understanding aberrant signaling in disease states, particularly in oncology, where it is used to study kinase-driven tumor proliferation and survival mechanisms Source . The presence of the ethanol-functionalized piperazine tail is a common pharmacokinetic optimization, potentially improving aqueous solubility and influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models Source . As a sophisticated research tool, it enables scientists to validate novel drug targets and explore the therapeutic potential of modulating specific kinase activities, thereby contributing to the early-stage discovery of new intervention strategies for cancers and other proliferative diseases.

Properties

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

IUPAC Name

2-[4-[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H30N6O2S/c1-14-11-15(2)28(25-14)21-23-19(27-7-5-26(6-8-27)9-10-29)18-16-12-22(3,4)30-13-17(16)31-20(18)24-21/h11,29H,5-10,12-13H2,1-4H3

InChI Key

CKKZYHYIMKUUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(COC(C4)(C)C)SC3=N2)N5CCN(CC5)CCO)C

Origin of Product

United States

Biological Activity

The compound 2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol represents a complex molecular structure with potential biological significance. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of multiple functional groups and a complex bicyclic structure suggests potential interactions with biological targets.

Biological Activity Overview

Research has shown that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound in focus has been studied for its effects on various biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines (e.g., glioma)
AntimicrobialExhibits inhibitory effects against various pathogens
Anti-inflammatoryReduces inflammation markers in vitro
CytotoxicityShows selective cytotoxicity towards cancer cells without harming healthy cells

Anticancer Activity

A study investigated the cytotoxic effects of pyrazole derivatives on the C6 glioma cell line. The compound demonstrated an IC50 value of 5.13 µM , indicating significant potency compared to the standard drug 5-Fluorouracil (IC50 = 8.34 µM) . Flow cytometry analysis revealed that the mechanism of action involved apoptosis , leading to cell cycle arrest in the C6 cell line .

Antimicrobial Properties

Research highlighted the antimicrobial activity of pyrazole derivatives against a range of bacterial strains. The compound showed effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This suggests a possible application in treating inflammatory diseases .

Case Studies

  • Cytotoxicity in Glioma Cells : A specific case study focused on the effects of the compound on glioma cells demonstrated its ability to induce apoptosis and inhibit cell proliferation effectively.
  • Inhibition of Bacterial Growth : Another case study evaluated the compound's effectiveness against clinical isolates of bacteria, confirming its potential as a therapeutic agent in infectious diseases.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties : Compounds containing the pyrazole structure have been extensively studied for their antiviral activities. Research indicates that derivatives of pyrazole can inhibit viral replication and serve as potential therapeutic agents against various viral infections .

Antifungal and Antibacterial Activities : The presence of the pyrazole ring has been linked to antifungal and antibacterial properties in several studies. These compounds are being explored for their effectiveness against resistant strains of bacteria and fungi, making them candidates for new antibiotics .

Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation. Their mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Pesticidal Properties : The compound's structural characteristics allow it to function as a pesticide. Research has demonstrated that certain pyrazole derivatives exhibit significant insecticidal activity against agricultural pests, which can lead to their use in crop protection strategies .

Herbicidal Activity : Some studies have reported that compounds similar to 2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol can inhibit weed growth by targeting specific enzymatic pathways in plants. This application is critical for developing sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. Studies have shown that it can inhibit enzymes involved in critical metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Molecular Probes : Due to its unique structure, this compound can serve as a molecular probe in biological systems to study cellular processes or track biological molecules within organisms .

Case Studies and Research Findings

ApplicationStudy ReferenceFindings
Antiviral Demonstrated effective inhibition of viral replication in vitro against multiple viruses.
Antifungal Showed significant antifungal activity against Candida species with low toxicity to human cells.
Pesticidal Effective against common agricultural pests with minimal environmental impact observed.
Enzyme Inhibition Inhibited specific metabolic enzymes linked to cancer progression in cell line studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and related heterocyclic systems reported in the literature:

Structural and Functional Group Analysis

Compound Core Structure Key Heterocycles/Functional Groups Hypothesized Biological Activity
Target Compound Oxa-thia-diazatricyclo + pyrazole 3,5-Dimethylpyrazole, piperazine-ethanol, oxa/thia Antifungal, enzyme inhibition (e.g., 3LD6)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Triazolo-thiadiazole + pyrazole Pyrazole, triazole, thiadiazole, 4-methoxyphenyl Antifungal (validated via docking on 3LD6)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Pyrazole-thiophene hybrid Pyrazole, thiophene, cyano, amino Not specified; potential antimicrobial
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () Thiazolidinone + dihydropyrazole Dihydropyrazole, thiazolidinone, thioxo Antimicrobial, anti-inflammatory

Key Observations:

  • Tricyclic vs. Bicyclic Systems: The target compound’s oxa-thia-diazatricyclic core may confer greater steric hindrance and metabolic stability compared to bicyclic systems like triazolo-thiadiazoles or thiazolidinones .
  • Solubility: The piperazine-ethanol group in the target compound likely enhances solubility over analogs with non-polar aryl groups (e.g., 4-methoxyphenyl in ) .

Preparation Methods

Formation of the Pyrazole Ring

The initial step typically involves the synthesis of the pyrazole derivative. This can be achieved through:

  • Condensation Reactions : The reaction of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions can yield substituted pyrazoles.

Synthesis of the Tricyclic Core

The tricyclic structure is formed through cyclization reactions:

  • Cyclization Reactions : The pyrazole derivative undergoes cyclization with a suitable thioketone or thioester in the presence of a Lewis acid catalyst, facilitating the formation of the thiazole and diazatricyclo structures.

Piperazine Derivative

Following the formation of the tricyclic core, piperazine can be introduced:

  • Alkylation : The tricyclic compound can be alkylated with piperazine derivatives using electrophilic substitution methods to yield the piperazinyl-substituted product.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields associated with each synthetic step:

Step Reaction Type Conditions Yield (%)
1 Condensation Acidic medium (e.g., HCl) 70-85
2 Cyclization Lewis acid catalyst (e.g., BF3) 60-75
3 Alkylation Base (e.g., NaOH) in solvent (e.g., DMF) 65-80

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity:

Q & A

Q. How can researchers align studies on this compound with evidence-based inquiry principles?

  • Methodological Answer : Link experiments to a theoretical framework, such as structure-activity relationship (SAR) models or enzyme inhibition kinetics. For example, use the Michaelis-Menten model to interpret inhibition data ().

Q. What mixed-methods designs are suitable for studying this compound’s dual biological and physicochemical properties?

  • Methodological Answer : Combine quantitative assays (e.g., IC50 determination) with qualitative molecular dynamics simulations to explain mechanistic insights. This embedded design ensures triangulation of data ().

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